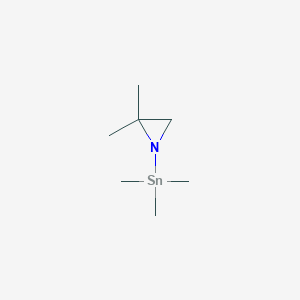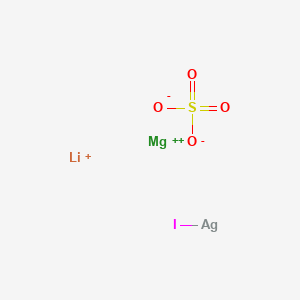silane CAS No. 57711-32-7](/img/structure/B14611095.png)
[(Hexa-1,5-dien-2-yl)oxy](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Hexa-1,5-dien-2-yl)oxysilane is an organosilicon compound with the molecular formula C9H18OSi . This compound features a silicon atom bonded to three methyl groups and an oxygen atom, which is further bonded to a hexa-1,5-dien-2-yl group. The presence of both silicon and a diene structure makes this compound unique and versatile in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Hexa-1,5-dien-2-yl)oxysilane typically involves the reaction of hexa-1,5-dien-2-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via the formation of a silyl ether linkage, resulting in the desired product. The general reaction can be represented as follows:
Hexa-1,5-dien-2-ol+Trimethylchlorosilane→(Hexa-1,5-dien-2-yl)oxysilane+HCl
Industrial Production Methods
In an industrial setting, the production of (Hexa-1,5-dien-2-yl)oxysilane may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
(Hexa-1,5-dien-2-yl)oxysilane undergoes various chemical reactions, including:
Oxidation: The diene moiety can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The silyl ether linkage can be cleaved under acidic or basic conditions to release the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Saturated silanes.
Substitution: Hexa-1,5-dien-2-ol and trimethylsilanol.
Aplicaciones Científicas De Investigación
(Hexa-1,5-dien-2-yl)oxysilane has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Mecanismo De Acción
The mechanism of action of (Hexa-1,5-dien-2-yl)oxysilane involves its ability to participate in various chemical reactions due to the presence of reactive sites such as the diene and silyl ether linkage. The compound can interact with molecular targets through electrophilic or nucleophilic pathways, leading to the formation of new chemical bonds and products.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH.
Dimethylsilane: A related compound with two methyl groups and one hydrogen atom bonded to silicon.
Uniqueness
(Hexa-1,5-dien-2-yl)oxysilane is unique due to the presence of both a diene and a silyl ether linkage, which imparts distinct reactivity and versatility compared to simpler silanes like trimethylsilane and dimethylsilane. This uniqueness makes it valuable in specialized applications where both silicon and diene functionalities are required.
Propiedades
Número CAS |
57711-32-7 |
|---|---|
Fórmula molecular |
C9H18OSi |
Peso molecular |
170.32 g/mol |
Nombre IUPAC |
hexa-1,5-dien-2-yloxy(trimethyl)silane |
InChI |
InChI=1S/C9H18OSi/c1-6-7-8-9(2)10-11(3,4)5/h6H,1-2,7-8H2,3-5H3 |
Clave InChI |
PFAGAPWOGPPOMI-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC(=C)CCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(3,4-Dimethoxyphenyl)methyl]hexahydropyrimidine-2,4,6-trione](/img/structure/B14611012.png)





![N,N-Dimethylbicyclo[2.1.1]hexane-5-carboxamide](/img/structure/B14611048.png)







